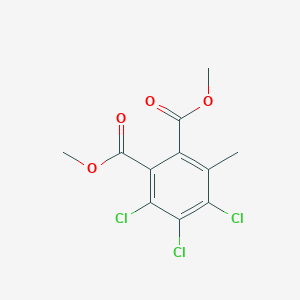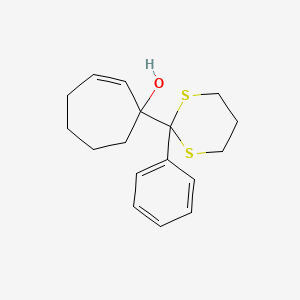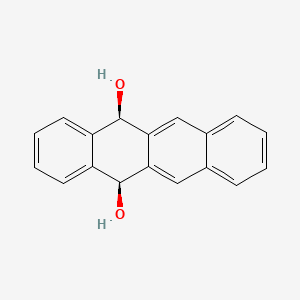
Triplutonium aluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triplutonium aluminium would likely involve the reaction of plutonium and aluminium under controlled conditions. One possible method could be the direct combination of plutonium and aluminium metals at high temperatures in an inert atmosphere to prevent oxidation. Another approach might involve the use of chemical vapor deposition techniques to deposit thin films of this compound on a substrate.
Industrial Production Methods
Industrial production of this compound would require specialized facilities capable of handling radioactive materials like plutonium. The process would involve stringent safety protocols to protect workers and the environment from radiation exposure. Advanced metallurgical techniques, such as arc melting or powder metallurgy, could be employed to produce bulk quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Triplutonium aluminium would likely undergo various types of chemical reactions, including:
Oxidation: Reacting with oxygen to form oxides.
Reduction: Reacting with reducing agents to form lower oxidation states.
Substitution: Replacing one element or group with another in a chemical reaction.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Oxygen, chlorine, or fluorine.
Reducing agents: Hydrogen, carbon monoxide, or lithium aluminium hydride.
Substitution reagents: Halogens or other reactive elements.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of this compound could produce plutonium oxide and aluminium oxide, while reduction might yield lower oxidation states of plutonium and elemental aluminium.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, triplutonium aluminium could be studied for its unique electronic and structural properties. Researchers might investigate its potential as a catalyst for various chemical reactions or its ability to form novel coordination complexes.
Biology and Medicine
While the use of plutonium in biological and medical applications is limited due to its radioactivity, this compound could be explored for its potential in targeted radiotherapy. The compound might be used to deliver radiation directly to cancer cells, minimizing damage to surrounding healthy tissue.
Industry
In industry, this compound could find applications in advanced materials science. Its unique combination of properties might make it suitable for use in high-strength alloys, nuclear reactors, or specialized coatings for aerospace and defense applications.
Wirkmechanismus
The mechanism of action of triplutonium aluminium would depend on its specific application. In radiotherapy, for example, the compound would exert its effects by emitting radiation that damages the DNA of cancer cells, leading to cell death. The molecular targets and pathways involved would include DNA, cellular repair mechanisms, and apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to triplutonium aluminium might include other actinide-aluminium alloys, such as uranium aluminium or thorium aluminium. These compounds share some chemical and physical properties with this compound.
Uniqueness
The uniqueness of this compound would lie in its specific combination of plutonium and aluminium properties. Plutonium’s radioactivity and complex electronic structure, combined with aluminium’s lightweight and high-strength characteristics, could result in a compound with novel and valuable properties for various applications.
Conclusion
While this compound is a hypothetical compound, exploring its potential synthesis, reactions, applications, and mechanisms of action provides valuable insights into the fascinating world of actinide-aluminium chemistry. Further research and development could unlock new possibilities for this intriguing compound.
Eigenschaften
Molekularformel |
AlPu3 |
|---|---|
Molekulargewicht |
759.17415 g/mol |
InChI |
InChI=1S/Al.3Pu |
InChI-Schlüssel |
WCXQNGUEXJYQAX-UHFFFAOYSA-N |
Kanonische SMILES |
[Al].[Pu].[Pu].[Pu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


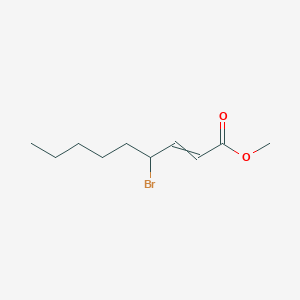
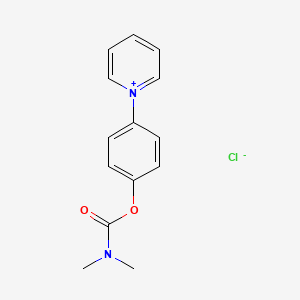
![1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14473556.png)
![2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline](/img/structure/B14473557.png)
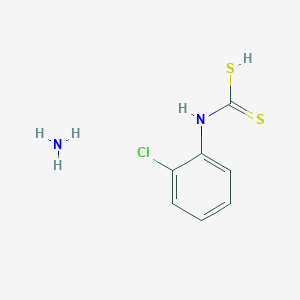
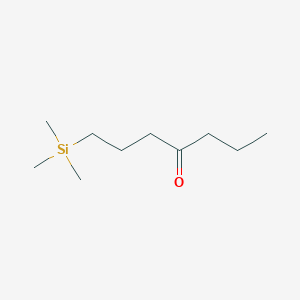
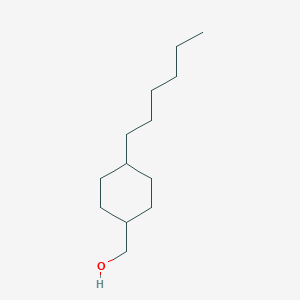
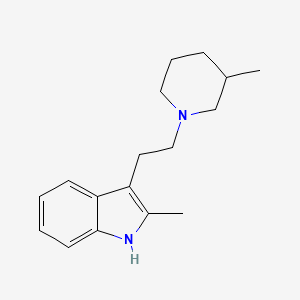

![5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14473606.png)

